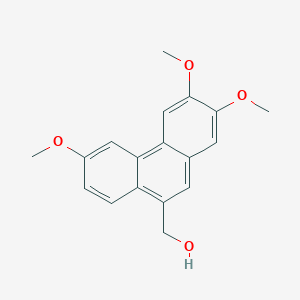

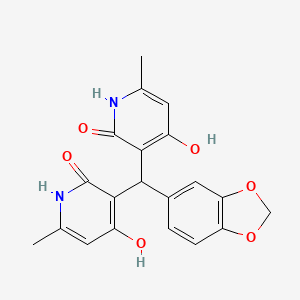

![molecular formula C14H19NO4S B2744051 Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate CAS No. 484049-67-4](/img/structure/B2744051.png)

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Asymmetric Benzylic C-H Activation

The compound Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate has been studied for its potential in catalytic asymmetric benzylic C-H activation. A study by Davies et al. (2002) showcased the tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium-catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes, leading to benzylic C-H activation through a rhodium-carbenoid-induced C-H insertion. This process is highly regioselective and enantioselective, demonstrating the utility of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in synthetic organic chemistry (Davies, H., Jin, Q., Ren, P., & Kovalevsky, A., 2002).

Asymmetric Cyclopropanations

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is also central to asymmetric cyclopropanation reactions. Research by Davies et al. (1996) on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes highlighted a general method for synthesizing functionalized cyclopropanes. These reactions are highly diastereoselective and enantioselective, showcasing the compound's role in creating stereochemically complex structures with broad applications in drug synthesis and material science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).

Photosensitized Reductions

Another interesting application of sulfone derivatives related to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is in the realm of photosensitized reactions. Wang et al. (1999) demonstrated the photosensitized reductions of sulfonium salts leading to the efficient production of sulfides. This research offers insights into the photophysical properties of sulfone compounds and their potential utility in photochemical synthesis and material science (Wang, X., Saeva, F., & Kampmeier, J., 1999).

Biochemical Applications

Moreover, the biochemical applications of sulfone derivatives, akin to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, extend into the development of mechanism-based enzyme inhibitors. Kudryavtsev et al. (2009) explored cis-5-Phenyl prolinates as a scaffold for synthesizing inhibitors targeting the Staphylococcus aureus sortase SrtA isoform. Such compounds show promise as antibacterial and antivirulence agents, underscoring the biomedical importance of sulfone-based molecules (Kudryavtsev, K., Bentley, M., & McCafferty, D., 2009).

Sulfone-Based Electrolytes

Finally, sulfone-based electrolytes for high-voltage lithium-ion batteries represent another pivotal application. Abouimrane et al. (2009) investigated sulfone-based electrolytes for their compatibility with high-voltage electrodes, demonstrating improved performance and stability. This highlights the relevance of sulfone derivatives in advancing energy storage technologies (Abouimrane, A., Belharouak, I., & Amine, K., 2009).

Propriétés

IUPAC Name |

methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLULSFNTBUSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)

![3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2743976.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide](/img/structure/B2743978.png)

![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)